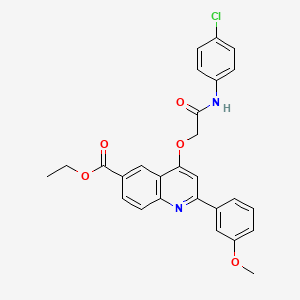

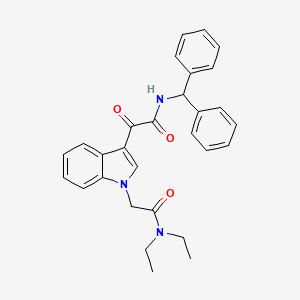

![molecular formula C8H10N2OS B2423921 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 28670-82-8](/img/structure/B2423921.png)

4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido [2,3-d]pyrimidin-5-ones and pyrido [2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3-d]pyrimidin-5-ones or pyrido [2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Molecular Structure Analysis

The molecular structure of 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one consists of a pyrimidinone ring fused with a cyclopentane ring. The molecule also contains a methylsulfanyl (CH3-S-) group attached to the pyrimidinone ring.Chemical Reactions Analysis

The chemical reactivity of 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one and its derivatives has been explored in the context of electrophilic substitution reactions . It was demonstrated that prior oxidation of the SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .Aplicaciones Científicas De Investigación

Antiproliferative Agents

Pyrido [2,3-d]pyrimidin-5-one derivatives: , which include compounds related to our target molecule, exhibit promising antiproliferative activity. These agents interfere with cell growth and division, making them potential candidates for cancer treatment. Notably, the compound API-1 belongs to this class and shows significant antiproliferative effects .

Tyrosine Kinase Inhibitors (TKIs)

Pyrido [2,3-d]pyrimidin-7-one derivatives: have garnered attention as tyrosine kinase inhibitors (TKIs). These compounds specifically target enzymes involved in cell signaling pathways, including cancer-related kinases. For instance, TKI-28 is a notable pyrido [2,3-d]pyrimidin-7-one derivative with potential therapeutic applications .

Cyclin-Dependent Kinase (CDK) Inhibitors

Another exciting application lies in the realm of cyclin-dependent kinase (CDK) inhibition . CDKs play a crucial role in cell cycle regulation, and inhibiting them can halt cell division. Certain pyrido [2,3-d]pyrimidin-7-one derivatives exhibit CDK4 inhibitory activity, making them valuable tools for cancer research and drug development .

Antimicrobial Properties

Pyrido [2,3-d]pyrimidines, including our compound, have demonstrated antimicrobial activity . These molecules could potentially combat bacterial, fungal, or viral infections. Researchers continue to explore their mechanisms of action and optimize their efficacy .

Anti-Inflammatory and Analgesic Effects

Some pyrido [2,3-d]pyrimidines exhibit anti-inflammatory and analgesic properties. These compounds may help manage pain and inflammation associated with various conditions. Understanding their mode of action could lead to novel therapeutic interventions .

Hypotensive Agents

Certain pyrido [2,3-d]pyrimidines have been investigated for their hypotensive effects. These compounds may help regulate blood pressure and cardiovascular health. Further studies are needed to uncover their precise mechanisms and potential clinical applications .

Antihistaminic Activity

Lastly, pyrido [2,3-d]pyrimidines have been explored as potential antihistaminic agents . These compounds could mitigate allergic reactions by blocking histamine receptors. Their development may contribute to improved allergy treatments .

Propiedades

IUPAC Name |

4-methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(5)9-8(11)10-7/h2-4H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCFGBPBAGFDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)NC2=C1CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2423841.png)

![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl]{[4-(1H-imidazol-1-ylcarbonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2423843.png)

![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)

![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)